molecular formula C8H5F B1630581 1-Ethynyl-2-fluorobenzene CAS No. 766-49-4

1-Ethynyl-2-fluorobenzene

Cat. No.: B1630581
CAS No.: 766-49-4
M. Wt: 120.12 g/mol
InChI Key: YFPQIXUNBPQKQR-UHFFFAOYSA-N
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Description

1-Ethynyl-2-fluorobenzene is an organic compound with the molecular formula C8H5F It is a fluorinated benzene derivative featuring a terminal alkyne group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Ethynyl-2-fluorobenzene can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction, where 2-fluoroiodobenzene reacts with acetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically occurs in an organic solvent such as tetrahydrofuran or dimethylformamide, under an inert atmosphere of nitrogen or argon.

Another method involves the dehydrohalogenation of 2-fluorobenzyl chloride using a strong base such as potassium tert-butoxide. This reaction proceeds through the elimination of hydrogen chloride, forming the desired alkyne product.

Industrial Production Methods

Industrial production of this compound may involve large-scale Sonogashira coupling reactions, optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability and economic viability of the process.

Chemical Reactions Analysis

Types of Reactions

1-Ethynyl-2-fluorobenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The fluorine atom on the benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

    Nucleophilic Addition: The terminal alkyne group can undergo nucleophilic addition reactions with reagents like hydrogen halides, forming vinyl halides.

    Cross-Coupling Reactions: The alkyne group can participate in cross-coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens (chlorine, bromine) are commonly used under acidic conditions.

    Nucleophilic Addition: Hydrogen halides (HCl, HBr) are used under mild conditions.

    Cross-Coupling Reactions: Palladium catalysts, copper co-catalysts, and organic solvents like tetrahydrofuran or dimethylformamide are employed under inert atmospheres.

Major Products Formed

    Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, and halogenated derivatives of this compound.

    Nucleophilic Addition: Vinyl halides are formed as major products.

    Cross-Coupling Reactions: Various substituted aromatic or aliphatic compounds are produced.

Scientific Research Applications

1-Ethynyl-2-fluorobenzene has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Materials Science: The compound is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.

    Medicinal Chemistry: Researchers explore its potential as a precursor for bioactive compounds with therapeutic properties.

    Chemical Biology: It is utilized in the study of enzyme mechanisms and protein-ligand interactions, providing insights into biological processes.

Mechanism of Action

The mechanism of action of 1-ethynyl-2-fluorobenzene depends on the specific chemical reactions it undergoes. In electrophilic aromatic substitution reactions, the fluorine atom directs the incoming electrophile to the ortho and para positions on the benzene ring. In nucleophilic addition reactions, the terminal alkyne group acts as a nucleophile, attacking electrophilic centers to form new carbon-carbon bonds.

Comparison with Similar Compounds

1-Ethynyl-2-fluorobenzene can be compared with other similar compounds, such as:

    1-Ethynyl-4-fluorobenzene: This compound has the fluorine atom in the para position relative to the ethynyl group, leading to different reactivity and substitution patterns.

    2-Ethynyl-1-fluorobenzene: Similar to this compound, but with the ethynyl group in the ortho position, affecting its chemical behavior.

    2-Fluorophenylacetylene: This compound lacks the ethynyl group, resulting in distinct reactivity and applications.

Properties

IUPAC Name

1-ethynyl-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F/c1-2-7-5-3-4-6-8(7)9/h1,3-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFPQIXUNBPQKQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20997928
Record name 1-Ethynyl-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20997928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

766-49-4
Record name 1-Ethynyl-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20997928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Ethynyl-2-fluorobenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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